molecular formula C12H12ClIN2O2 B13897898 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester

Cat. No.: B13897898
M. Wt: 378.59 g/mol
InChI Key: XOBTXIFYRZGVRQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer research.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial production methods for such compounds may involve optimization of the reaction conditions to scale up the synthesis while maintaining efficiency and minimizing costs. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can introduce different halogen atoms into the molecule, altering its chemical properties and biological activity.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine derivatives, including the 4-chloro-3-iodo-1,1-dimethylethyl ester, have been extensively studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . These compounds have shown promise in inhibiting the proliferation of cancer cells, inducing apoptosis, and preventing metastasis. They are particularly effective against breast cancer cells and have been identified as potential lead compounds for further drug development .

In addition to cancer research, these compounds are also explored for their potential applications in other areas of medicine, such as anti-inflammatory and antiviral therapies. Their unique chemical structure allows for the design of molecules with specific biological activities, making them valuable tools in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFR signaling pathways . FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, the compound can block the downstream signaling pathways, leading to reduced cancer cell growth and increased apoptosis .

The molecular targets of these compounds include FGFR1, FGFR2, and FGFR3, with varying degrees of potency. The inhibition of these receptors can disrupt the signaling networks that are often dysregulated in cancer cells, providing a therapeutic benefit.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester is unique among pyrrolopyridine derivatives due to its specific substitution pattern and biological activity. Similar compounds in this class include:

The uniqueness of this compound lies in its potent FGFR inhibitory activity and its potential as a lead compound for further drug development .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester (CAS No. 1203565-82-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on recent research findings, including data tables and case studies.

  • Molecular Formula : C12H12ClIN2O2
  • Molecular Weight : 378.59 g/mol
  • Synonyms : tert-butyl 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is primarily attributed to their ability to inhibit fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making these compounds attractive candidates for targeted cancer therapy.

In Vitro Studies

Recent studies have demonstrated that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs. For instance, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for therapeutic application in oncology .

Table 1: FGFR Inhibition Data for Selected Compounds

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
OtherTBDTBDTBD

Anticancer Activity

In vitro assays using breast cancer cell lines (4T1) revealed that compound 4h not only inhibited cell proliferation but also induced apoptosis and significantly reduced migration and invasion capabilities of the cells. This suggests that the compound could be a promising lead for further development in cancer therapy .

Case Studies

A notable case study involved the evaluation of various pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity. For example, the introduction of halogen substituents enhanced the compounds' potency against cancer cells while maintaining low toxicity to normal cells .

Antitumor Activity

The antitumor effects of pyrrolo[2,3-b]pyridine derivatives have been linked to their ability to modulate key signaling pathways involved in tumor growth and metastasis. In particular, compounds exhibiting FGFR inhibition have shown promise in preclinical models of breast and ovarian cancer.

Toxicity Profile

Preliminary toxicity assessments indicate that these compounds exhibit low cytotoxicity towards normal cells while effectively targeting cancerous cells. This selective toxicity is crucial for developing safe therapeutic agents.

Table 2: Toxicity Data for Selected Compounds

CompoundCell Line TestedIC50 (µM)Remarks
4hVERO (normal)>100Low toxicity
4T1 (cancer)<10High efficacy

Properties

IUPAC Name

tert-butyl 4-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-8(14)9-7(13)4-5-15-10(9)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBTXIFYRZGVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CN=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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